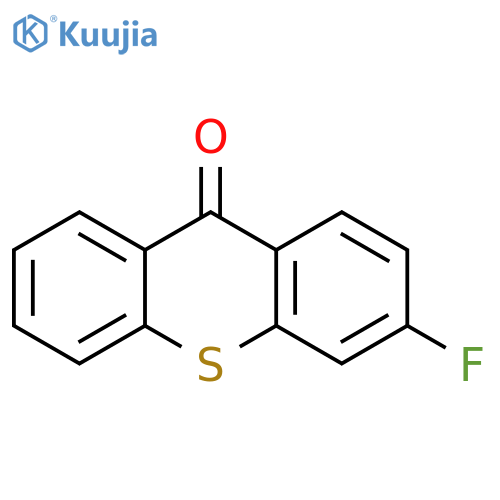Cas no 60086-37-5 (9H-Thioxanthen-9-one, 3-fluoro-)

9H-Thioxanthen-9-one, 3-fluoro- 化学的及び物理的性質
名前と識別子
-
- 9H-Thioxanthen-9-one, 3-fluoro-
- 3-fluorothioxanthen-9-one
-
計算された属性
- せいみつぶんしりょう: 230.02021
- どういたいしつりょう: 230.02016418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- PSA: 17.07
9H-Thioxanthen-9-one, 3-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D920459-5g |
3-Fluoro-9H-thioxanthen-9-one |
60086-37-5 | 95% | 5g |
$650 | 2025-02-26 | |
| eNovation Chemicals LLC | D920459-5g |
3-Fluoro-9H-thioxanthen-9-one |
60086-37-5 | 95% | 5g |
$650 | 2025-02-21 |
9H-Thioxanthen-9-one, 3-fluoro- 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
9H-Thioxanthen-9-one, 3-fluoro-に関する追加情報
9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5): A Comprehensive Overview
9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5) is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thioxanthenone family, a class of molecules known for their diverse biological activities and potential applications in drug development. The introduction of a fluorine atom at the 3-position of the thioxanthenone core significantly modulates its electronic properties and enhances its interaction with biological targets, making it a promising candidate for further exploration.
The structural features of 9H-Thioxanthen-9-one, 3-fluoro- make it an intriguing subject for study. The thioxanthenone ring system consists of a benzothiophene core fused with a carbonyl group, which can serve as a scaffold for various functional modifications. The presence of a fluorine atom at the 3-position introduces electrophilicity and influences the compound's reactivity and binding affinity. This structural motif has been widely investigated for its potential in modulating enzyme activity, particularly in the context of metabolic pathways and signal transduction.
In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacological agents. The incorporation of fluorine atoms into molecular structures often enhances metabolic stability, bioavailability, and binding affinity to biological targets. 9H-Thioxanthen-9-one, 3-fluoro- exemplifies this trend, as it combines the unique properties of the thioxanthenone scaffold with the benefits of fluorination. This compound has been studied for its potential role in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 9H-Thioxanthen-9-one, 3-fluoro- is its potential application in oncology research. Thioxanthenone derivatives have shown promise as inhibitors of kinases and other enzymes that are overexpressed in cancer cells. The fluorine atom at the 3-position enhances the compound's ability to interact with these targets, potentially leading to more effective therapeutic outcomes. Preclinical studies have demonstrated that derivatives of this class can selectively inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival.
The synthesis of 9H-Thioxanthen-9-one, 3-fluoro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the fluorine atom. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. The synthesis process also necessitates rigorous purification methods to ensure that impurities do not interfere with downstream applications.
The pharmacokinetic properties of 9H-Thioxanthen-9-one, 3-fluoro- are another critical area of study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. In vitro and in vivo studies have provided valuable insights into its pharmacokinetic profile, revealing both opportunities and challenges for drug development. For instance, while the fluorine atom enhances binding affinity, it may also influence metabolic clearance rates, necessitating further optimization.
The potential applications of 9H-Thioxanthen-9-one, 3-fluoro- extend beyond oncology. Research suggests that this compound may have utility in treating inflammatory diseases by modulating immune responses. Additionally, its structural features make it a valuable scaffold for developing novel antimicrobial agents. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for addressing unmet medical needs.
In conclusion, 9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of electronic properties and biological activity makes it an attractive candidate for further development. As our understanding of fluorinated heterocycles continues to grow, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutics.
60086-37-5 (9H-Thioxanthen-9-one, 3-fluoro-) 関連製品
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 55136-76-0(Kaempferol 3-sophoroside-7-glucoside)
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)
- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)



